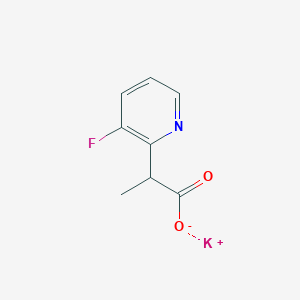

Potassium 2-(3-fluoropyridin-2-yl)propanoate

Description

Historical Context of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine chemistry traces its origins to the early 1960s, when pioneering researchers first established methods for introducing fluorine atoms into pyridine ring systems. The earliest synthetic approaches for obtaining perfluoropyridine involved defluorination of perfluoropiperidine, which was synthesized electrochemically from pyridine and anhydrous hydrogen fluoride. These initial methods, while groundbreaking, yielded modest results with perfluoropyridine obtained at only 26% yield when iron was used as the metal catalyst, and an even lower 12% recovery when nickel was employed. The limited efficiency of these early techniques highlighted the inherent challenges in manipulating the electronic and steric properties of the pyridine nucleus while maintaining the integrity of the heterocyclic framework.

A significant breakthrough occurred in 1964 and 1965 when two independent research groups, Chambers et al. and Banks et al., developed similar methodologies for synthesizing perfluoropyridine through the heating of pentachloropyridine with anhydrous potassium fluoride in autoclave conditions. This approach, which utilized pentachloropyridine prepared by reacting pyridine with phosphorous pentachloride, proved remarkably more effective than previous methods. Under optimal conditions, perfluoropyridine could be obtained at an impressive yield of 83%, establishing this method as the gold standard for commercial synthesis. The success of this halogen exchange methodology not only provided access to perfluorinated pyridine derivatives but also demonstrated the feasibility of selective fluorination reactions on heterocyclic substrates.

The subsequent two decades witnessed limited progress in developing alternative synthetic routes to fluorinated pyridines, with most attempts yielding only trace quantities of desired products. In 1982, Plevey and co-workers achieved a notable advancement by fluorinating pyridine directly with cesium tetrafluorocobalatate(III), obtaining perfluoropyridine at a 40% yield, though this method encountered scalability challenges when attempted above a 5-gram scale. The historical development of fluorinated pyridine chemistry established crucial foundational principles that would later inform the synthesis of more complex derivatives, including substituted fluoropyridine carboxylates such as potassium 2-(3-fluoropyridin-2-yl)propanoate.

Significance in Organic and Medicinal Chemistry

The incorporation of fluorine atoms into pyridine-containing structures has emerged as a critical strategy in modern organic and medicinal chemistry, driven by the unique properties that fluorine substitution imparts to molecular frameworks. Fluorinated pyridine derivatives have demonstrated exceptional utility in pharmaceutical development, with numerous examples of bioactive compounds containing these structural motifs showing enhanced potency, selectivity, and metabolic stability. The development of fluoropyridine-based inhibitors of the Factor VIIa/tissue factor complex exemplifies this significance, where these compounds have shown promise as potential antithrombotic agents due to their ability to interfere with blood clot formation. The strategic placement of fluorine atoms in these inhibitors has been shown to enhance binding affinity through specific interactions with enzyme binding pockets, demonstrating the precision with which fluorine substitution can modulate biological activity.

The medicinal chemistry applications of fluorinated pyridines extend beyond anticoagulant therapy to encompass diverse therapeutic areas including oncology and neurology. The core structure of crizotinib, a drug used for treating metastatic non-small cell lung cancer, contains a 3,5-disubstituted pyridine unit that has been subjected to selective fluorination strategies. Research has demonstrated that fluorination adjacent to oxygen substituents can be achieved with significant selectivity ratios, with reactions showing 7.2:1 selectivity for the desired regioisomer. This level of control in fluorination reactions enables the preparation of complex medicinal chemistry targets with defined stereochemical and regiochemical outcomes, facilitating structure-activity relationship studies and optimization of pharmacological properties.

The synthetic utility of fluorinated pyridines in late-stage functionalization strategies has revolutionized approaches to complex molecule synthesis. The development of tandem carbon-hydrogen fluorination and nucleophilic aromatic substitution reactions has enabled efficient preparation of fluorinated heterocycles from readily available starting materials. These methodologies have proven particularly valuable in pharmaceutical synthesis, as demonstrated in the preparation of compounds such as Intelence (etravirine), a non-nucleoside reverse transcriptase inhibitor used in human immunodeficiency virus treatment. The ability to introduce fluorine atoms late in synthetic sequences while maintaining compatibility with diverse functional groups has made fluorinated pyridines indispensable tools in medicinal chemistry research, where rapid access to fluorinated analogs is essential for biological evaluation and optimization studies.

Overview of Potassium Carboxylate Salts in Research

Potassium carboxylate salts have gained prominence in contemporary organic synthesis and materials science research due to their unique reactivity profiles and practical advantages over traditional carboxylic acid derivatives. The development of potassium carboxylates as dual-function reagents represents a significant advancement in synthetic methodology, as these compounds can simultaneously serve as sources of carbon dioxide and as base/metalating agents in carboxylation reactions. This dual functionality has proven particularly valuable in isotope labeling applications, where the use of potassium carboxylate salts enables efficient incorporation of labeled carbon dioxide into target molecules under mild reaction conditions without requiring pressurized containers or strictly inert atmospheres. The broad substrate scope and mild reaction conditions associated with potassium carboxylate-mediated transformations have made these reagents increasingly attractive for complex molecule synthesis.

The preparation of potassium carboxylates through acceptorless dehydrogenation of primary alcohols represents another significant area of research advancement. Iridium-based catalytic systems have been developed that enable efficient conversion of diverse primary alcohols to potassium carboxylates under convenient reaction conditions. These catalytic processes demonstrate remarkable functional group tolerance, accommodating substrates containing heterocycles, free amines, and various aromatic substitution patterns. The ability to generate carboxylate salts directly from alcohol precursors provides synthetic chemists with flexible strategies for accessing these valuable intermediates while avoiding the handling and purification challenges often associated with free carboxylic acids.

| Carboxylate Formation Method | Substrate Class | Typical Yield Range | Key Advantages |

|---|---|---|---|

| Acceptorless Dehydrogenation | Primary Alcohols | 65-95% | Broad functional group tolerance |

| Carbon Dioxide Exchange | Existing Carboxylates | 70-90% | Mild conditions, isotope labeling |

| Direct Salt Formation | Carboxylic Acids | 85-99% | Simple workup, crystalline products |

The synthetic utility of potassium carboxylate salts extends to their application in esterification reactions through nucleophilic substitution mechanisms. Research has demonstrated that organic carboxylate salts derived from compounds such as 2,2-bis(methylol)propionic acid can undergo efficient esterification with alkyl bromides containing alpha-carbonyl, allyl, and benzyl substituents. These reactions proceed through classical bimolecular nucleophilic substitution pathways, providing access to functionalized cyclic carbonates that serve as valuable monomers for polymer synthesis. The compatibility of potassium carboxylate salts with organocatalyzed ring-opening polymerization processes further demonstrates their versatility in materials science applications, where controlled polymerization of functionalized monomers enables the preparation of biodegradable functional biomaterials with tailored properties.

Current Research Trends in Fluorinated Heterocyclic Compounds

Contemporary research in fluorinated heterocyclic chemistry is characterized by increasingly sophisticated approaches to selective fluorination and the development of novel fluorinating reagents with enhanced reactivity profiles. The emergence of single-electron transfer processes for carbon-hydrogen fluorination represents a significant departure from traditional electrophilic fluorination methodologies. Recent investigations have demonstrated that pyridine N-oxyl radicals can effectively promote carbon-hydrogen fluorination reactions in pure water at room temperature, accommodating a wide range of substrates including bioactive molecules. This approach leverages mechanistic insights derived from cytochrome P450 enzyme chemistry, where radical intermediates facilitate selective oxidative transformations, and adapts these principles to achieve fluorination reactions with improved environmental compatibility and substrate scope.

The development of rhodium-catalyzed dearomatization-hydrogenation strategies for fluoropyridine substrates has opened new avenues for accessing complex fluorinated piperidine derivatives. These methodologies enable the one-pot conversion of fluoropyridine precursors to substituted all-cis-(multi)fluorinated piperidines with exceptional diastereoselectivity. The process involves initial dearomatization of the pyridine ring system using borane reagents to form reactive diene intermediates, followed by complete hydrogenation to yield saturated heterocycles with defined stereochemical relationships. This approach has proven particularly valuable for preparing fluorinated analogs of commercial pharmaceutical compounds, where the incorporation of fluorine atoms can significantly impact pharmacological properties while maintaining the essential piperidine scaffold.

| Fluorination Strategy | Reaction Conditions | Substrate Scope | Key Benefits |

|---|---|---|---|

| Pyridine N-oxyl Radicals | Water, room temperature | Diverse bioactive molecules | Environmental compatibility |

| Rhodium-Catalyzed Dearomatization | Hydrogenation conditions | Fluoropyridines | High diastereoselectivity |

| Silver-Mediated C-H Fluorination | Elevated temperature | Pyridines, diazines | Late-stage functionalization |

The application of silver-mediated carbon-hydrogen fluorination to complex heterocyclic substrates has emerged as a powerful tool for late-stage functionalization of pharmaceutical intermediates. This methodology has been successfully applied to the synthesis of medicinally relevant compounds such as potent and selective sodium channel inhibitors, where fluorination occurs at positions alpha to nitrogen atoms in pyridine and diazine ring systems. The ability to conduct these fluorination reactions in the presence of diverse functional groups, including esters, amides, and aromatic halides, demonstrates the exceptional chemoselectivity achievable with modern fluorination protocols. These advances in selective fluorination methodology have direct implications for the synthesis and functionalization of compounds such as this compound, where precise control over fluorine introduction enables access to specific regioisomers with optimized properties for intended applications.

Properties

IUPAC Name |

potassium;2-(3-fluoropyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.K/c1-5(8(11)12)7-6(9)3-2-4-10-7;/h2-5H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEBMRYFMFTXFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FKNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Esterification under Acid Catalysis

One effective method involves the reaction of 3-fluoropyridin-2-amine with ethyl acrylate under acidic conditions to form the corresponding ethyl 2-(3-fluoropyridin-2-yl)propanoate intermediate, which can be converted to the potassium salt.

-

- Raw materials: 3-fluoropyridin-2-amine and ethyl acrylate

- Catalyst: Trifluoromethanesulfonic acid or glacial acetic acid

- Solvent: Anhydrous ethanol or acetic acid

- Temperature: 80–160 °C (oil bath heating)

- Reaction time: 12–20 hours

- Atmosphere: Nitrogen protection to avoid oxidation

Process:

The amine and acrylate undergo Michael addition catalyzed by acid, forming the ethyl ester intermediate. After reaction completion, the mixture is subjected to extraction and washing steps using organic solvents such as ethyl acetate or methylene dichloride. The crude product is purified by recrystallization to yield the ethyl ester with high purity.Yield:

Yields of the ester intermediate typically range from 70% to 92%, with overall recovery efficiencies of 80–85% after purification.Notes:

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness due to mild conditions and easy separation of products.

Catalytic Hydrogenation and N-Oxide Intermediates

An alternative route involves the synthesis of 2-chloropyridine N-oxide derivatives, which react with β-alanine carbethoxy hydrochloride to form N-oxide intermediates. Subsequent Pd/C catalytic hydrogenation reduces the N-oxide to yield 3-(pyridin-2-ylamino) ethyl propionate derivatives.

-

- Pd/C catalyst

- Hydrogen atmosphere

- Reaction time: up to 100 hours for full conversion

- Temperature: Controlled to optimize yield

Advantages:

This method allows for high regioselectivity and purity but requires longer reaction times and specialized catalysts. The total yield is approximately 52%, with individual step yields ranging from 70% to 93%.

Salt Formation to Obtain this compound

The ethyl ester intermediates obtained from the above methods are converted to potassium salts by neutralization with potassium bicarbonate or potassium hydroxide in aqueous or mixed solvent systems.

-

- Dissolve the ester in a suitable solvent (e.g., ethanol or water)

- Add potassium bicarbonate or hydroxide stoichiometrically

- Stir at room temperature overnight or heat mildly to complete reaction

- Isolate the potassium salt by filtration or crystallization

Purification:

The potassium salt is often purified by recrystallization from ethanol or water to achieve high purity and yield.

Data Table Summarizing Preparation Parameters

| Step | Conditions/Parameters | Yield (%) | Notes |

|---|---|---|---|

| Michael addition (acid catalysis) | 3-fluoropyridin-2-amine + ethyl acrylate, trifluoromethanesulfonic acid, 120–160 °C, 16–20 h, N2 atmosphere | 70–92 | High purity, simple, cost-effective |

| Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere, room temp to 100 °C, up to 100 h | ~52 (overall) | Longer reaction time, specialized catalyst |

| Salt formation | Neutralization with K bicarbonate or KOH, room temp, aqueous/ethanol solvent | >90 | Efficient conversion to potassium salt |

| Purification | Recrystallization from ethanol or water | - | Enhances purity and isolates product |

Research Findings and Optimization Notes

Catalyst choice: Trifluoromethanesulfonic acid is preferred for the Michael addition due to its strong acidity and catalytic efficiency, reducing reaction time compared to acetic acid catalysis.

Solvent effects: Anhydrous ethanol and ethyl acetate are commonly used solvents facilitating good solubility and easy separation of products. Use of mixed solvents (e.g., DMF/water) in purification steps improves crystallization and product isolation.

Temperature control: Maintaining reaction temperature between 120–160 °C optimizes conversion while minimizing side reactions. Lower temperatures (80 °C) are used in acetic acid catalysis but require longer reaction times.

Reaction atmosphere: Nitrogen protection prevents oxidation of sensitive intermediates, improving yield and purity.

Purification: Multiple washing steps with organic solvents and recrystallization are critical to remove impurities and residual catalysts, ensuring high-quality final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-fluoropyridin-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Reactions

Potassium 2-(3-fluoropyridin-2-yl)propanoate can undergo several chemical transformations:

- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, replacing the potassium ion with various nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and catalysis.

Organic Chemistry

In organic synthesis, this compound serves as a reagent for creating complex molecules. Its ability to form stable intermediates makes it useful for developing new compounds with potential applications in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, such as kallikrein-like peptidase 6 (KLK6), which is implicated in cancer progression and neurodegenerative diseases. Inhibition of KLK6 has shown potential in reducing cell proliferation in cancer cell lines .

- Cytotoxicity : In vitro studies demonstrate that the compound displays cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A-549). These findings suggest its potential as a therapeutic agent .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to interact with biological targets, influencing pathways relevant to disease mechanisms. Further research is needed to optimize its efficacy and safety profiles for clinical applications.

Case Study 1: Inhibition of KLK6

A study focused on the inhibition of KLK6 by this compound demonstrated its capability to reduce cell migration and proliferation in cancer models. This highlights its promise as a targeted therapy for cancers associated with KLK6 overexpression .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation assessed the cytotoxicity of this compound across multiple cancer types. Results indicated effective inhibition of cell growth in certain lines, necessitating further exploration into its mechanism of action and optimization for therapeutic use .

Mechanism of Action

The mechanism of action of Potassium 2-(3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs (Table 1) highlight variations in substituent positions, functional groups, and counterions, which influence physicochemical and biological properties.

Table 1: Structural Comparison of Fluoropyridine Derivatives

| Compound Name | Pyridine Substituent | Backbone Chain | Counterion/Functional Group | Similarity Score* |

|---|---|---|---|---|

| Potassium 2-(3-fluoropyridin-2-yl)propanoate | 3-Fluoro | Propanoate | Potassium | Reference |

| 2-(5-Fluoropyridin-2-yl)acetic acid | 5-Fluoro | Acetic acid | Free acid | 0.88 |

| Ethyl 3-(3-fluoropyridin-2-yl)propanoate | 3-Fluoro | Propanoate | Ethyl ester | 0.81 |

| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | 2-Amino, 5-fluoro | Propanoate | Methyl ester | — |

*Similarity scores derived from structural alignment algorithms .

- Substituent Position : The 3-fluoro substitution in the target compound contrasts with 5-fluoro in 2-(5-fluoropyridin-2-yl)acetic acid. Fluorine’s position affects electronic distribution, altering reactivity and binding affinity in biological systems .

- Backbone and Counterion : The potassium salt form enhances water solubility compared to ester derivatives (e.g., ethyl or methyl esters), making it preferable for formulations requiring rapid dissolution .

Physicochemical Properties

- Solubility: The ionic nature of the potassium carboxylate group increases aqueous solubility relative to esterified analogs like ethyl 3-(3-fluoropyridin-2-yl)propanoate, which exhibit higher lipophilicity .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the pyridine ring against oxidative degradation, a feature shared with fungicidal compounds like fenpicoxamid (a Qi-site inhibitor) .

Biological Activity

Potassium 2-(3-fluoropyridin-2-yl)propanoate is a potassium salt derived from a fluorinated pyridine compound. The unique properties imparted by the fluorine atom in the pyridine ring have made this compound a subject of interest in various biological studies, particularly for its potential antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a fluorinated pyridine moiety, which is crucial for its biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The fluorine atom enhances binding affinity to specific enzymes or receptors, modulating their activity effectively. This can lead to altered metabolic pathways in target organisms or cells.

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, potentially targeting bacterial cell membranes or metabolic processes .

- Anticancer Potential : The compound's interaction with cellular pathways involved in cancer proliferation and apoptosis has been noted, suggesting it may serve as a lead compound for developing anticancer agents .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of fluorinated pyridines, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .

| Compound | MIC against N. meningitidis (μg/mL) | MIC against H. influenzae (μg/mL) |

|---|---|---|

| K 2-(3-FP)P | 64 | 32 |

| ADEP1 | 4 | 8 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it showed efficacy against breast cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 μM .

Case Study 1: Kynurenine Pathway Inhibition

Research involving derivatives similar to this compound has explored their role as inhibitors of the kynurenine pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders. In animal models, these compounds reduced levels of neurotoxic metabolites, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Protective Effects in Organ Injury Models

In experimental models of acute pancreatitis, derivatives were administered to assess their protective effects on secondary organ injuries. Results indicated that treatment with these compounds significantly reduced markers of kidney injury and inflammation in lung tissues, highlighting their therapeutic potential in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for Potassium 2-(3-fluoropyridin-2-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or ester hydrolysis. A plausible route starts with 3-fluoropyridine-2-carboxylic acid derivatives. For example:

- Step 1: React 3-fluoropyridine-2-carbaldehyde with a malonate ester via Knoevenagel condensation to form 2-(3-fluoropyridin-2-yl)propenoic acid ester.

- Step 2: Hydrogenate the double bond using catalytic hydrogenation (e.g., Pd/C, H₂) to yield the propanoate ester.

- Step 3: Hydrolyze the ester to the carboxylic acid using aqueous KOH or NaOH, followed by neutralization with potassium hydroxide to form the potassium salt .

Optimization Tips:

- Control reaction pH to avoid defluorination (common in fluoropyridines under strong acids/bases).

- Use anhydrous conditions for ester intermediates to prevent hydrolysis side reactions.

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard. Key steps include:

- Crystallization: Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for structure solution and refinement. Focus on resolving fluorine positional parameters, which are prone to disorder due to high electron density .

Common Pitfalls:

- Twinned crystals may require specialized software (e.g., TWINLAW in SHELX) for data correction.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Discrepancies often arise from solvent effects or dynamic processes. Methodological approaches:

- Experimental: Acquire NMR in deuterated DMSO or water to match computational solvent models.

- Computational: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (IEFPCM) to predict chemical shifts. Compare with experimental ¹⁹F NMR data (±1 ppm tolerance) .

- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening.

Q. What strategies mitigate hydrolysis or defluorination during biological assays?

Fluoropyridines are sensitive to pH and enzymatic degradation. Solutions include:

- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with <10% organic cosolvent (e.g., DMSO) to maintain solubility without destabilizing the compound.

- Enzymatic Inhibitors: Add protease inhibitors (e.g., PMSF) in cell-based assays to reduce esterase activity.

- Stability Monitoring: Track degradation via LC-MS at intervals (0, 6, 24 hrs) using a C18 column and ESI-negative mode .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or carboxylases). Parameterize fluorine atoms with accurate partial charges (ESP-derived).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxylate group and catalytic residues (e.g., Lys/Arg side chains) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG < -5 kcal/mol suggests strong interactions).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.